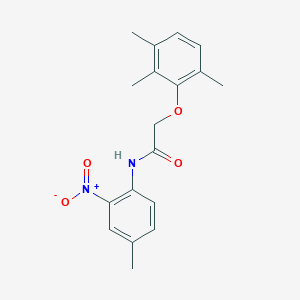![molecular formula C23H26N4O4S B255166 N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide, also known as DMSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and properties that make it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide is not fully understood, but it is believed to act as a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also thought to have anti-inflammatory and analgesic properties, which may be related to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the permeability of cell membranes, enhance the activity of enzymes, and modulate gene expression. It has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide is its ability to dissolve a wide range of compounds, making it a versatile solvent for chemical reactions and drug delivery. It is also relatively non-toxic and has been used in clinical trials for various medical conditions. However, N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide can be cytotoxic at high concentrations and may interfere with some biological assays. It also has a strong odor and can cause skin irritation, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide, including its potential use as a therapeutic agent for various medical conditions, such as cancer and inflammation. It may also be useful for improving the delivery of drugs and other compounds into cells and tissues. Further studies are needed to fully understand the mechanism of action of N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide and its effects on different biological systems. Additionally, new synthesis methods and formulations may be developed to optimize its properties for specific applications.
Synthesemethoden
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide is synthesized by reacting 4-(4-methylphenoxy)butanoyl chloride with 4-aminobenzenesulfonyl chloride and 2,6-dimethyl-4-aminopyrimidine in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide has been used in various scientific research applications, including as a solvent for chemical reactions, a cryoprotectant for biological samples, and a penetration enhancer for drug delivery. It is also used in cell culture studies as a vehicle for delivering compounds into cells.
Eigenschaften
Produktname |
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide |
|---|---|
Molekularformel |
C23H26N4O4S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-6-10-20(11-7-16)31-14-4-5-23(28)26-19-8-12-21(13-9-19)32(29,30)27-22-15-17(2)24-18(3)25-22/h6-13,15H,4-5,14H2,1-3H3,(H,26,28)(H,24,25,27) |
InChI-Schlüssel |
UNPVKNFBXIRELF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)

